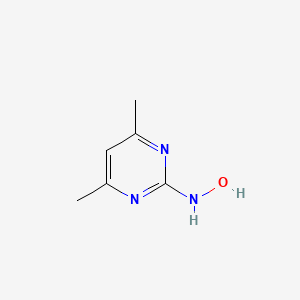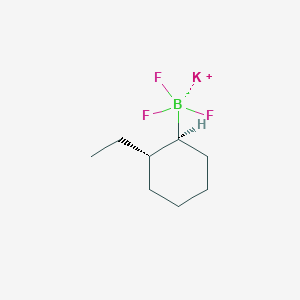![molecular formula C13H20BNO6 B13117758 3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate CAS No. 1093643-34-5](/img/structure/B13117758.png)
3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate is a synthetic organic compound that belongs to the class of boron-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate typically involves multiple steps:
Formation of the benzo[c][1,2]oxaborole core: This step involves the cyclization of a suitable precursor, such as a boronic acid derivative, under acidic or basic conditions.
Introduction of the aminomethyl group: This can be achieved through a nucleophilic substitution reaction, where an amine reacts with a halogenated intermediate.
Attachment of the hydroxypropoxy group: This step involves the reaction of the intermediate with a hydroxypropylating agent, such as 3-chloropropanol, under basic conditions.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxaborole ring to more reduced forms, potentially altering its biological activity.
Substitution: The aminomethyl and hydroxypropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for nucleophilic substitutions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced oxaborole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential inhibitor of phosphodiesterase enzymes, which are involved in inflammatory processes and certain skin conditions.
Biological Research: The compound is used to study the role of boron-containing heterocycles in biological systems and their interactions with enzymes and receptors.
Industrial Applications: It can be used in the development of new materials with unique properties due to the presence of the boron atom.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes. The boron atom in the oxaborole ring interacts with the catalytic site of the enzyme, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This inhibition leads to reduced levels of inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crisaborole: Another boron-containing compound used as a phosphodiesterase inhibitor for the treatment of atopic dermatitis.
Tavaborole: A boron-based antifungal agent used for the treatment of onychomycosis.
Uniqueness
3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other boron-containing compounds.
Propriétés
Numéro CAS |
1093643-34-5 |
|---|---|
Formule moléculaire |
C13H20BNO6 |
Poids moléculaire |
297.11 g/mol |
Nom IUPAC |
acetic acid;3-[[3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol |
InChI |
InChI=1S/C11H16BNO4.C2H4O2/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;1-2(3)4/h1,3-4,10,14-15H,2,5-7,13H2;1H3,(H,3,4) |
Clé InChI |
GWIXDEDAZQSCGQ-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)
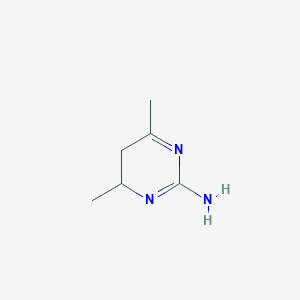
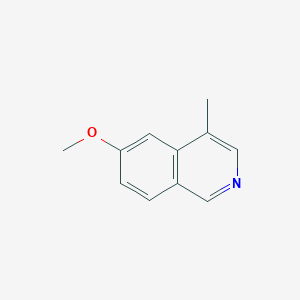
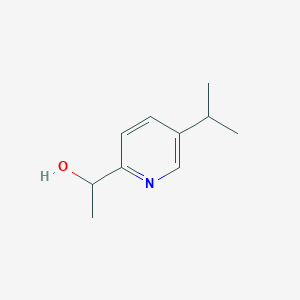
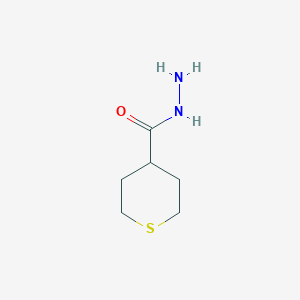
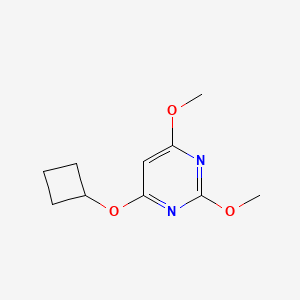
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)

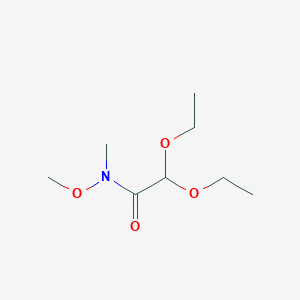
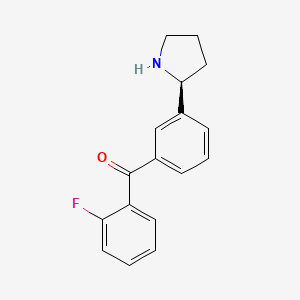
![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)

